4-Dodecylaniline
Overview
Description
4-Dodecylaniline is an organic compound with the molecular formula C18H31N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a dodecyl group (a twelve-carbon alkyl chain). This compound is known for its applications in various fields, including chemistry, biology, and industry .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of sodium 4-dodecylphenylazosulfonate This suggests that 4-Dodecylaniline may interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
It has been used to investigate the water solubilization of single-walled carbon nanotubes (SWNTs) This suggests that this compound may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It has been used in the proton transfer step during molecular oxygen (O2) reduction by decamethylferrocene (DMFc) This suggests that this compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Dodecylaniline can be synthesized through the alkylation of aniline using dodecenes in the presence of aluminum chloride and methyltributylammonium chloride. The reaction mixture is heated to 160°C and maintained at this temperature for approximately 27.8 hours. After cooling, the mixture is diluted with n-heptane and methylene chloride, followed by washing with water and aqueous ammonia. The product is then dried over anhydrous sodium sulfate and purified .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial production also emphasizes safety measures and environmental considerations to minimize the impact of chemical processes .
Chemical Reactions Analysis
Types of Reactions
4-Dodecylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
4-Dodecylaniline has diverse applications in scientific research:
Chemistry: It is used in the synthesis of surfactants and as an intermediate in organic synthesis.
Biology: It is employed in the study of molecular interactions and as a component in biochemical assays.
Medicine: Research explores its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 4-Dodecylaniline involves its interaction with molecular targets through its alkyl chain and aromatic ring. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in drug delivery or as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 4-Butylaniline
- 4-Octylaniline
- 4-Tetradecylaniline
- Dodecylamine
- 4-Dodecylphenol
Comparison
4-Dodecylaniline is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to shorter alkyl chain analogs like 4-Butylaniline and 4-Octylaniline, this compound exhibits higher hydrophobicity and different solubility characteristics. Its longer chain also influences its interaction with biological membranes and its effectiveness as a surfactant or corrosion inhibitor .
Properties
IUPAC Name |
4-dodecylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPPIIIEMUEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021858 | |
Record name | 4-Dodecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-42-7 | |
Record name | 4-Dodecylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-dodecylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of materials can be synthesized using 4-Dodecylaniline as a building block?
A1: this compound plays a crucial role in synthesizing diverse materials. For instance, it can be used to create composites with carbon nanotubes and gold nanoparticles. [] This synthesis leverages the ability of this compound to form proton-transfer complexes with carboxyl groups on oxidized single-walled carbon nanotubes (SWNTs). [] Furthermore, this compound serves as a key component in synthesizing symmetrical and unsymmetrical azomethines, some of which exhibit liquid crystalline properties. [] These examples highlight the versatility of this compound in constructing materials with unique properties.
Q2: How do the structural features of this compound contribute to its applications in materials science?
A2: The structure of this compound, featuring both an aromatic amine group and a long alkyl chain, dictates its role in material synthesis and properties. The aromatic amine group facilitates interactions with other molecules through proton transfer or condensation reactions, as seen in the formation of composites with SWNTs [] and azomethines. [] The long alkyl chain contributes to the molecule's amphiphilic nature, influencing its self-assembly behavior and the mesomorphic properties observed in some of its derivatives. []
Q3: What analytical techniques are commonly employed to characterize this compound-based materials?
A3: Various analytical techniques are used to characterize materials incorporating this compound. Transmission electron microscopy (TEM) helps visualize the morphology and size distribution of nanoparticles in composites. [] UV-vis spectroscopy provides insights into the optical properties and electronic structures of the materials. [, ] Cyclic voltammetry is utilized to investigate the electrochemical behavior of composites, particularly for applications in electrochemical sensors and conducting polymer coatings. [] Additionally, techniques like differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and Wide-Angle X-ray Diffraction (WAXD) are valuable for studying the thermal transitions and structural organization of liquid crystalline materials derived from this compound. []
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